Cas no 64282-88-8 (Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-)
64282-88-8 structure
Product Name:Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-
Numero CAS:64282-88-8
MF:C10H20O
MW:156.265203475952
CID:1676008
PubChem ID:1715097
Update Time:2025-04-21
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-
- CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, (1S-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-
- (1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
- SCHEMBL5186165
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S-(1alpha,2alpha,5alpha))-
- (1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- NEOISOMENTHOL, (+/-)-
- all-cis-2-Isopropyl-5-methylcyclohexanol
- 89-78-1
- (-)-Neoisomenthol
- UNII-1SNM7D2SFV
- EINECS 207-724-8
- dl-Neoisomenthol
- 1JE64OEH7Y
- (A+/-)-neoisomenthol
- (+/-)-Neoisomenthol
- UNII-1JE64OEH7Y
- 1SNM7D2SFV
- NOOLISFMXDJSKH-GUBZILKMSA-N
- (+-)-Neoisomenthol
- DTXSID20364934
- Neoisomenthol, (-)-
- 491-02-1
- 64282-88-8
- AC1LVZOS
-
- Inchi: 1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
- Chiave InChI: NOOLISFMXDJSKH-GUBZILKMSA-N
- Sorrisi: O[C@H]1C[C@@H](C)CC[C@H]1C(C)C
Proprietà calcolate
- Massa esatta: 156.1515
- Massa monoisotopica: 156.151415257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 5.4 (NTP, 1992) (Relative to Air)
- Punto di fusione: 100 ° F (NTP, 1992)
- Punto di ebollizione: 421 ° F at 760 mm Hg (NTP, 1992)
- Punto di infiammabilità: 196 ° F (NTP, 1992)
- Indice di rifrazione: n17D 1.4676
- PSA: 20.23
- Solubilità: less than 1 mg/mL at 70° F (NTP, 1992)
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)- Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
64282-88-8 (Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso